1,2,2-Trimethyl-3-methylidene-4-(propan-2-yl)piperazine
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Overview
Description
1,2,2-Trimethyl-3-methylidene-4-(propan-2-yl)piperazine is a complex organic compound belonging to the piperazine family. Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound is notable for its unique structure, which includes multiple methyl groups and a propan-2-yl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2-Trimethyl-3-methylidene-4-(propan-2-yl)piperazine typically involves multi-step organic reactions. One common method includes the alkylation of piperazine with appropriate alkyl halides under basic conditions. The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate or sodium hydride to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include the use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
1,2,2-Trimethyl-3-methylidene-4-(propan-2-yl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted piperazines, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,2-Trimethyl-3-methylidene-4-(propan-2-yl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1,2,2-Trimethyl-3-methylidene-4-(propan-2-yl)piperazine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,2-Trimethylpiperazine: Lacks the methylidene and propan-2-yl groups, resulting in different chemical properties.
3-Methylidene-4-(propan-2-yl)piperazine: Similar structure but lacks the additional methyl groups, affecting its reactivity and applications.
Uniqueness
1,2,2-Trimethyl-3-methylidene-4-(propan-2-yl)piperazine is unique due to its specific arrangement of substituents, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
91823-92-6 |
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Molecular Formula |
C11H22N2 |
Molecular Weight |
182.31 g/mol |
IUPAC Name |
1,2,2-trimethyl-3-methylidene-4-propan-2-ylpiperazine |
InChI |
InChI=1S/C11H22N2/c1-9(2)13-8-7-12(6)11(4,5)10(13)3/h9H,3,7-8H2,1-2,4-6H3 |
InChI Key |
KSCDVRLDJIQFRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(C(C1=C)(C)C)C |
Origin of Product |
United States |
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